4-Chloro-3-(ethylsulfamoyl)benzoic acid
Description
4-Chloro-3-(ethylsulfamoyl)benzoic acid is a benzoic acid derivative featuring a chloro substituent at position 4, an ethylsulfamoyl group (-SO₂-NH-CH₂CH₃) at position 3, and a carboxylic acid group. This compound is of interest in medicinal chemistry due to the sulfonamide moiety, which is common in diuretics and carbonic anhydrase inhibitors. Its structure allows for hydrogen bonding and interactions with biological targets, while the ethyl group enhances lipophilicity compared to simpler sulfamoyl analogs .
Properties
CAS No. |
3585-45-3 |
|---|---|
Molecular Formula |
C9H10ClNO4S |
Molecular Weight |
263.7 g/mol |
IUPAC Name |
4-chloro-3-(ethylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C9H10ClNO4S/c1-2-11-16(14,15)8-5-6(9(12)13)3-4-7(8)10/h3-5,11H,2H2,1H3,(H,12,13) |
InChI Key |
ULRSRNUETUKNPL-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 4-Chloro-3-(ethylsulfamoyl)benzoic acid and its analogs:
Functional Group Impact on Properties
Electronic Effects :
- The ethylsulfamoyl group (-SO₂-NH-CH₂CH₃) provides moderate electron-withdrawing effects, influencing the acidity of the carboxylic acid (pKa ~2.5–3.0). This is less acidic than the chlorosulfonyl analog (-SO₂-Cl, pKa ~1.5) due to reduced electron withdrawal .
- Sulfamoyl (-SO₂-NH₂) and dimethylsulfamoyl (-SO₂-N(CH₃)₂) groups exhibit weaker electron withdrawal, resulting in higher pKa values (~3.5–4.0) .
Lipophilicity :
Reactivity :
- Chlorosulfonyl derivatives (e.g., 4-Chloro-3-(chlorosulfonyl)benzoic acid) are highly reactive, serving as precursors for sulfonamide synthesis via nucleophilic substitution .
- Ethylsulfamoyl and dimethylsulfamoyl groups are stable under physiological conditions, making them suitable for drug design .
Preparation Methods
Reaction Conditions and Mechanism
The initial stage involves treating 4-chlorobenzoic acid with chlorosulfonic acid under controlled thermal conditions. The reaction proceeds via electrophilic aromatic substitution, where the electron-withdrawing carboxyl group directs sulfonation to the meta position relative to the chlorine atom.
Key parameters :
- Temperature : 140°C for 6 hours
- Molar ratio : 1:4.2 (4-chlorobenzoic acid : chlorosulfonic acid)
- Workup : Decomposition of excess chlorosulfonic acid in ice-water, followed by ether extraction.
The product, 4-chloro-3-(chlorosulfonyl)benzoic acid, is isolated as a crystalline solid after filtration and solvent removal.
Amine Substitution with Ethylamine
Nucleophilic Displacement Reaction
The chlorosulfonyl intermediate undergoes nucleophilic attack by ethylamine in aqueous ethanol. The reaction exploits the high reactivity of the sulfonyl chloride group, which is more susceptible to substitution than the aromatic chlorine or carboxylate groups.
Procedure :
- Reactants : 30 g of 4-chloro-3-(chlorosulfonyl)benzoic acid, 35 mL of 72% aqueous ethylamine solution.
- Conditions : Chilled mixture (0–5°C) stirred for 2 hours at room temperature.
- Purification : Removal of excess ethylamine via steam bath heating, acidification with HCl to pH 2–3, and recrystallization from 20% aqueous ethanol.
Critical Process Considerations
- Solvent system : Ethanol-water mixtures (1:1 v/v) balance amine solubility and reaction kinetics.
- Acidification control : Gradual addition of HCl prevents premature precipitation and ensures high crystallinity.
- Yield optimization : Patent data suggest near-quantitative conversion when maintaining stoichiometric excess of ethylamine (3 equivalents).
Analytical Characterization
The final product exhibits distinct physicochemical properties confirming successful synthesis:
| Property | Value | Method |
|---|---|---|
| Melting point | 187°C (dec.) | Capillary tube |
| Molecular formula | C₉H₁₀ClNO₄S | Elemental analysis |
| Solubility | Sparingly in H₂O, soluble in ethanol/THF | Gravimetric assay |
Infrared spectroscopy reveals characteristic peaks at 1695 cm⁻¹ (C=O stretch, carboxylic acid) and 1340 cm⁻¹ (S=O asymmetric stretch), while ¹H-NMR confirms ethyl group integration (δ 1.1 ppm, triplet; δ 3.3 ppm, quartet).
Comparative Analysis of Alternative Pathways
Though the primary route remains dominant, the patent discloses variant approaches:
Thionyl Chloride-Mediated Acyl Halide Formation
A side pathway involves converting 4-chloro-3-(ethylsulfamoyl)benzoic acid to its benzoyl chloride derivative using thionyl chloride. While this serves subsequent amidation reactions, it confirms the stability of the sulfamoyl group under harsh halogenation conditions (reflux at 80°C for 4 hours).
Bromine Analog Synthesis
Parallel experiments with 4-bromobenzoic acid demonstrate the methodology's adaptability. Bromine substitution marginally increases reaction times (8 hours chlorosulfonation at 145°C) but maintains comparable yields, highlighting the protocol's versatility.
Industrial-Scale Considerations
Process Economics
- Raw material costs : Chlorosulfonic acid and ethylamine constitute 68% of input expenses.
- Waste streams : Neutralization of residual HCl requires alkaline treatment, generating NaCl byproducts.
Q & A
Q. What are the most reliable synthetic routes for 4-Chloro-3-(ethylsulfamoyl)benzoic acid, and how can reaction conditions be optimized?
The synthesis typically involves a two-step process:
Sulfonylation : React 4-chloro-3-(chlorosulfonyl)benzoic acid (CAS 2494-79-3) with ethylamine in anhydrous conditions. This replaces the chlorosulfonyl group with ethylsulfamoyl .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve >95% purity.
Optimization :
- Catalyst : Anhydrous AlCl₃ (0.1 eq.) enhances sulfonamide bond formation .
- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions .
- Yield : ~65–70% under optimal conditions.
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., ethylsulfamoyl proton signals at δ 1.1–1.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₉H₁₀ClNO₄S; calc. 263.02 g/mol) .
- HPLC : Reverse-phase C18 column (UV detection at 254 nm) assesses purity (>98%) and identifies impurities like unreacted sulfonyl chloride .
Q. How do the chloro and ethylsulfamoyl groups influence the compound’s reactivity?
- Chloro Group : Enables nucleophilic substitution (e.g., with amines or thiols) for derivatization .
- Ethylsulfamoyl Group : Enhances solubility in polar solvents (logP ~1.2) and stabilizes hydrogen bonding with biological targets .
- Acidity : The benzoic acid moiety (pKa ~2.8) allows pH-dependent solubility adjustments .
Q. What are common impurities in synthesized batches, and how are they resolved?
- Impurities :
- Residual ethylamine (traces detected via GC-MS).
- Incomplete sulfonylation products (e.g., 4-chloro-3-(chlorosulfonyl)benzoic acid, identified by HPLC retention time).
- Resolution :
- Liquid-liquid extraction (diethyl ether/water) removes unreacted amines.
- Recrystallization in ethanol removes chlorosulfonyl impurities .
Advanced Research Questions
Q. How does this compound inhibit enzymes like acetylcholinesterase?
- Mechanism : The ethylsulfamoyl group acts as a competitive inhibitor by binding to the enzyme’s active site via hydrogen bonds (e.g., with Ser203 in acetylcholinesterase) .
- Experimental Validation :
Q. What structural modifications improve its bioactivity in structure-activity relationship (SAR) studies?
Q. How can computational modeling guide the design of derivatives with enhanced stability?
Q. What are the stability profiles of this compound under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
